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Compound of Interest

Compound Name: K02288

Cat. No.: B612290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action of K02288, a potent

and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors.

K02288 serves as a critical chemical probe for investigating BMP signaling in various biological

contexts and holds potential for therapeutic development in diseases driven by aberrant BMP

pathway activation.

Core Mechanism of Action: Competitive Inhibition of
BMP Type I Receptors
K02288 functions as a highly potent, ATP-competitive inhibitor of the kinase activity of BMP

type I receptors, also known as Activin receptor-like kinases (ALKs). By binding to the ATP-

binding pocket of the intracellular kinase domain of these receptors, K02288 prevents the

phosphorylation of downstream signaling mediators, primarily the Smad1, Smad5, and Smad8

(Smad1/5/8) proteins. This blockade of Smad phosphorylation is the critical step in the

inhibition of the canonical BMP signaling pathway.

The 2-aminopyridine core of K02288 acts as an ATP-mimetic, forming two conserved hydrogen

bonds with the kinase hinge region.[1] This interaction stabilizes the inhibitor within the active

site, effectively preventing ATP from binding and subsequent substrate phosphorylation. The

trimethoxyphenyl group of K02288 extends into a specificity pocket, contributing to its high

affinity and selectivity for BMP type I receptors.[1][2]
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Caption: K02288 inhibits BMP signaling by blocking ATP binding to Type I receptors.
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Quantitative Data: Inhibitory Potency and Selectivity
K02288 exhibits low nanomolar potency against several BMP type I receptors, with a clear

preference over TGF-β type I receptors and other kinases.[3][4] This selectivity makes it a

valuable tool for dissecting the specific roles of BMP signaling pathways.

Table 1: In Vitro Inhibitory Activity of K02288 against
Type I Receptors

Target Kinase IC50 (nM) Reference(s)

ALK1 (ACVRL1) 1.8 [3][4]

ALK2 (ACVR1) 1.1 [3][4]

ALK3 (BMPR1A) 34.4

ALK4 (ACVR1B) 302

ALK5 (TGFBR1) 321

ALK6 (BMPR1B) 6.4 [3][4]

Table 2: Kinome-Wide Selectivity Profile of K02288
A broad screen against a panel of 200 human kinases demonstrated the high selectivity of

K02288.[1]

Inhibitor
Concentration

Number of Kinases
with >50%
Inhibition

Notable Off-Targets Reference(s)

0.1 µM 2 ABL, ARG (ABL2) [1]

1.0 µM 8
ABL, ARG, and 6

others
[1]

Experimental Protocols
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The following are detailed methodologies for key experiments used to characterize the

mechanism of action of K02288.

In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of K02288 on the enzymatic activity of

recombinant kinase domains.

Objective: To determine the IC50 value of K02288 for specific kinases.

Materials:

Recombinant human kinase domains (e.g., ALK1, ALK2, ALK3, ALK4, ALK5, ALK6)

Kinase-specific peptide substrate

ATP (at Km concentration for each kinase)

K02288 (in DMSO)

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of K02288 in DMSO, followed by dilution in kinase buffer.

In a 384-well plate, add the kinase, peptide substrate, and K02288 (or DMSO as a vehicle

control).

Initiate the kinase reaction by adding ATP.

Incubate the reaction at 30°C for 60 minutes.
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent

according to the manufacturer's instructions.

Detect the luminescent signal using a plate reader.

Calculate the percentage of kinase inhibition for each K02288 concentration relative to the

DMSO control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cellular Smad1/5/8 Phosphorylation Assay (Western
Blot)
This assay assesses the ability of K02288 to inhibit BMP-induced Smad phosphorylation in a

cellular context.

Objective: To determine the cellular potency of K02288 in blocking BMP signaling.

Materials:

C2C12 myoblast cells or Human Umbilical Vein Endothelial Cells (HUVECs)

Cell culture medium (e.g., DMEM with 10% FBS)

Recombinant human BMP4, BMP6, or BMP9

K02288 (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment
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Procedure:

Seed C2C12 cells in 12-well plates and grow to 80-90% confluency.

Starve the cells in a serum-free medium for 4-6 hours.

Pre-treat the cells with varying concentrations of K02288 (or DMSO) for 1 hour.

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

Wash the cells with ice-cold PBS and lyse them on ice.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with primary antibodies overnight at 4°C.

Wash and incubate with the HRP-conjugated secondary antibody.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities to determine the ratio of phosphorylated Smad1/5/8 to total Smad1.

Experimental Workflow Diagram
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Caption: Workflow for in vitro and cellular characterization of K02288.

Structural Basis of Inhibition
The crystal structure of the ALK2 kinase domain in complex with K02288 has been resolved,

providing a detailed understanding of its binding mode.[1]

Hinge Binding: The 2-aminopyridine moiety of K02288 forms two critical hydrogen bonds

with the backbone of the hinge residue His286 in ALK2.[5] This is a common binding motif for

many kinase inhibitors.

Hydrophobic Interactions: The trimethoxyphenyl ring of K02288 occupies a hydrophobic

pocket, contributing to the inhibitor's high affinity.

Water-Mediated Bonds: A water-mediated hydrogen bond is formed between K02288 and

the catalytic lysine (Lys235), further stabilizing the inhibitor in the active site.[6] This

interaction is distinct from that of some other BMP inhibitors like LDN-193189, which forms a

water-mediated bond with Glu248 of the αC-helix.[6]
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Caption: Key interactions of K02288 within the ALK2 kinase domain.

Cellular and In Vivo Effects
K02288 effectively inhibits BMP-induced downstream events in various cell types and in vivo

models.

Inhibition of Smad-Dependent Transcription: K02288 dose-dependently inhibits BMP4-

induced activation of a BMP response element (BRE)-luciferase reporter in C2C12 cells, with

an apparent IC50 of approximately 100 nM.[1]

Selectivity over TGF-β Signaling: In cellular assays, K02288 potently inhibits BMP6-induced

Smad1/5/8 phosphorylation without affecting TGF-β-induced phosphorylation of Smad2.[5][7]

Anti-Angiogenic Effects: In HUVECs, K02288 inhibits BMP9-induced Smad1/5/8

phosphorylation and downstream transcriptional responses.[8] This leads to a

hypersprouting phenotype, indicative of dysfunctional angiogenesis.[8]
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In Vivo Activity: In zebrafish embryos, treatment with K02288 induces a dose-dependent

dorsalized phenotype, a classic hallmark of BMP signaling inhibition during development.[1]

[9]

Conclusion
K02288 is a well-characterized, potent, and selective inhibitor of BMP type I receptors,

primarily ALK1, ALK2, and ALK6. Its mechanism of action as an ATP-competitive kinase

inhibitor is supported by robust biochemical, cellular, and structural data. The high selectivity of

K02288, particularly its discrimination from the TGF-β pathway and the VEGFR2 kinase,

makes it an invaluable research tool for elucidating the physiological and pathological roles of

BMP signaling. This detailed understanding of its mechanism of action is crucial for its

application in basic research and as a scaffold for the development of novel therapeutics for

conditions such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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